molecular formula C17H16N2OS2 B2958546 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole CAS No. 478077-38-2

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No. B2958546
CAS RN: 478077-38-2
M. Wt: 328.45
InChI Key: KFOYFCATJBKIAZ-UHFFFAOYSA-N
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Description

Thiophene and piperidine are both important structures in medicinal chemistry. Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Piperidine is a six-membered heterocyclic compound containing one nitrogen atom . Compounds containing these structures are used in the synthesis of a wide range of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . Various intra- and intermolecular reactions have been used to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Similarly, the synthesis of thiophene derivatives has been achieved through heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom and four carbon atoms . Piperidine also has a six-membered ring, including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound “1-(thiophene-2-carbonyl)piperidin-4-one” has a molecular weight of 209.26500, a density of 1.304g/cm3, and a boiling point of 389.208ºC at 760 mmHg .

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

A study by Al-Masoudi, Salih, and Al-Soud (2011) explored the QSAR of benzothiazoles derivatives, including structures related to "2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole". This research applied molecular orbital theory and density functional theory to investigate the molecular structures and potential biological activities of these compounds (N. Al-Masoudi, B. Salih, Y. Al-Soud, 2011).

Synthesis and Antimicrobial Activity

The synthesis of novel thiazolo[3, 2]pyridines and their antimicrobial activities were studied by El-Emary, Khalil, Ali, and El-Adasy (2005). They explored condensation reactions involving structures similar to the compound , demonstrating its utility in generating new chemical entities with potential antimicrobial properties (T. I. El-Emary, A. Khalil, G. E. Ali, A. A. A. M. El-Adasy, 2005).

Molecular Docking Studies

Shirani, Maleki, Asadi, and Dinari (2021) conducted a study on benzothiazolopyridine compounds, focusing on their synthesis, characterization, and molecular docking studies on estrogen and progesterone receptors. This research highlights the potential of these compounds, including those related to "2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole", in the development of therapies targeting hormone-related cancers (M. Shirani, M. Maleki, Parvin Asadi, M. Dinari, 2021).

Anti-Arrhythmic Activity

Abdel‐Aziz, Abdel-Wahab, El-Sharief, and Abdulla (2009) explored the synthesis and anti-arrhythmic activity of piperidine-based thiazole derivatives. Their research points to the potential therapeutic applications of compounds structurally related to "2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole" in treating arrhythmias (H. Abdel‐Aziz, B. F. Abdel-Wahab, M. El-Sharief, Mohamed M. Abdulla, 2009).

Electrochemical Synthesis

Qian, Li, Song, and Xu (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, including compounds similar to the query compound. This method involves TEMPO-catalyzed electrolytic C–H thiolation, highlighting a novel approach to synthesizing these compounds (Xiang-Yang Qian, Shu-Qi Li, Jinshuai Song, Hai‐Chao Xu, 2017).

Mechanism of Action

The mechanism of action of thiophene and piperidine derivatives can vary widely depending on the specific compound and its biological targets. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

Thiophene and piperidine derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research will likely focus on developing new synthetic methods and exploring the biological applications of these compounds .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(15-6-3-11-21-15)19-9-7-12(8-10-19)16-18-13-4-1-2-5-14(13)22-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOYFCATJBKIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole

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